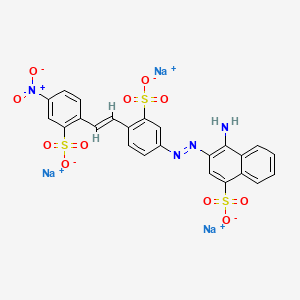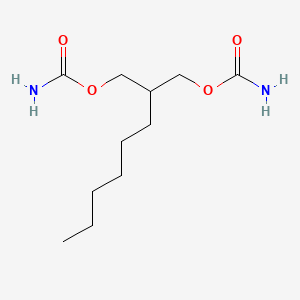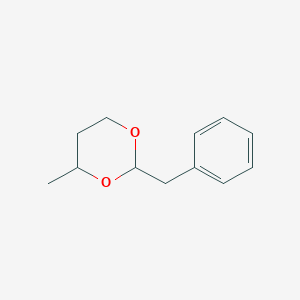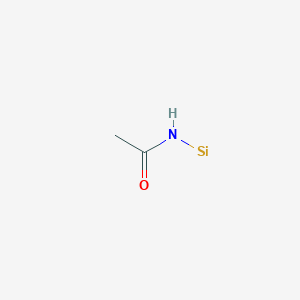
1H-Benzimidazol-4-amine,1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-4-amine,1-ethyl- is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of 1H-Benzimidazol-4-amine,1-ethyl- consists of a benzene ring fused to an imidazole ring, with an amine group at the 4th position and an ethyl group at the 1st position.
Preparation Methods
The synthesis of benzimidazole derivatives, including 1H-Benzimidazol-4-amine,1-ethyl-, typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives . Industrial production methods often utilize catalytic redox cycling, such as (Ce(IV)/Ce(III))/H2O2 redox-mediated oxidation, to achieve high yields .
Chemical Reactions Analysis
1H-Benzimidazol-4-amine,1-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazol-4-amine,1-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-4-amine,1-ethyl- involves its interaction with specific molecular targets. It can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects . The compound also inhibits various enzymes, disrupting essential biological pathways in microorganisms and cancer cells .
Comparison with Similar Compounds
1H-Benzimidazol-4-amine,1-ethyl- can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic agent.
Mebendazole: Another anthelmintic with a similar structure.
Thiabendazole: Known for its antifungal properties.
What sets 1H-Benzimidazol-4-amine,1-ethyl- apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
705241-10-7 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-ethylbenzimidazol-4-amine |
InChI |
InChI=1S/C9H11N3/c1-2-12-6-11-9-7(10)4-3-5-8(9)12/h3-6H,2,10H2,1H3 |
InChI Key |
LTDZWFXBUPOIGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


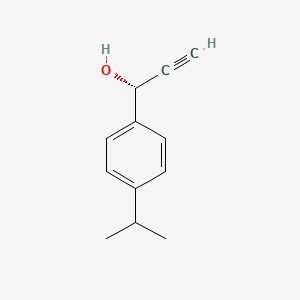
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
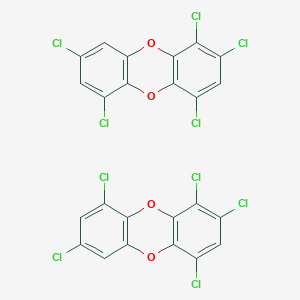
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)

![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
